2-chloro-5-(methylsulfanyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with a unique structure that includes a benzamide core substituted with chloro, methylsulfanyl, and thiophen-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide typically involves multiple stepsThe thiophen-2-yl group is then attached via a coupling reaction, often using a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloro group or to modify the thiophen-2-yl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, modified thiophenes.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The chloro and methylsulfanyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The thiophen-2-yl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(thiophen-2-ylsulfanylmethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.
2-Chloro-5-(methylsulfanyl)methylthiophene: Lacks the benzamide core, simpler structure.
2-Chloro-5-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group instead of a methylsulfanyl group.
Uniqueness
2-Chloro-5-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C13H12ClNOS2 |
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Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H12ClNOS2/c1-17-9-4-5-12(14)11(7-9)13(16)15-8-10-3-2-6-18-10/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
VPHUWIWQGWMXRH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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